molecular formula C₁₃H₇D₁₀NO₂ B1147283 DL-erythro Ritalinic Acid-d10 (Major) CAS No. 1330166-48-7

DL-erythro Ritalinic Acid-d10 (Major)

Katalognummer: B1147283
CAS-Nummer: 1330166-48-7
Molekulargewicht: 229.34
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

DL-erythro Ritalinic Acid-d10 (Major) is a deuterium-labeled derivative of ritalinic acid, which is a primary metabolite of methylphenidate. Methylphenidate is commonly used in the treatment of attention-deficit hyperactivity disorder and narcolepsy. The deuterium labeling in DL-erythro Ritalinic Acid-d10 is used to trace and study the metabolic pathways and pharmacokinetics of methylphenidate in biological systems .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of DL-erythro Ritalinic Acid-d10 involves the incorporation of deuterium atoms into the ritalinic acid molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of deuterated water (D2O) and deuterated organic solvents to ensure the incorporation of deuterium atoms at specific positions in the molecule .

Industrial Production Methods

Industrial production of DL-erythro Ritalinic Acid-d10 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and controlled reaction conditions to ensure high yield and purity of the final product. The production process is designed to meet the stringent requirements for pharmaceutical-grade compounds .

Analyse Chemischer Reaktionen

Types of Reactions

DL-erythro Ritalinic Acid-d10 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of DL-erythro Ritalinic Acid-d10 can yield carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

DL-erythro Ritalinic Acid-d10 is widely used in scientific research for various applications, including:

Wirkmechanismus

DL-erythro Ritalinic Acid-d10 exerts its effects by mimicking the behavior of ritalinic acid in biological systems. Ritalinic acid is a metabolite of methylphenidate, which acts as a central nervous system stimulant. Methylphenidate increases the levels of dopamine and norepinephrine in the brain by inhibiting their reuptake. This leads to improved attention and focus in individuals with attention-deficit hyperactivity disorder .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methylphenidate: The parent compound of ritalinic acid, used in the treatment of attention-deficit hyperactivity disorder and narcolepsy.

    Ethylphenidate: A metabolite formed when methylphenidate undergoes transesterification with ethanol.

    p-Hydroxy-Methylphenidate: A hydroxylated metabolite of methylphenidate.

    6-Oxo-Methylphenidate: An oxidized metabolite of methylphenidate.

Uniqueness

DL-erythro Ritalinic Acid-d10 is unique due to its deuterium labeling, which allows for precise tracing and analysis in metabolic studies. This makes it a valuable tool in pharmacokinetic and metabolic research, providing insights that are not possible with non-labeled compounds .

Biologische Aktivität

DL-erythro Ritalinic Acid-d10 (Major) is a stable isotope-labeled derivative of Ritalinic Acid, which is a primary metabolite of methylphenidate (MPH), a medication commonly used for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy. This compound is utilized in pharmacokinetic studies and toxicological analyses due to its unique isotopic labeling, which aids in the quantification and tracking of drug metabolism in biological systems.

  • Molecular Formula : C13H7D10NO2
  • Molecular Weight : 229.34 g/mol
  • CAS Number : 1330166-48-7
  • Purity : >95% (HPLC)

Biological Activity Overview

The biological activity of DL-erythro Ritalinic Acid-d10 is primarily studied through its role as a metabolite of MPH. Research indicates that Ritalinic Acid itself exhibits various pharmacological effects, including modulation of neurotransmitter systems, particularly dopamine and norepinephrine pathways.

Ritalinic Acid acts primarily by inhibiting the reuptake of dopamine and norepinephrine, thereby increasing their availability in the synaptic cleft. This mechanism is crucial for its therapeutic effects in managing ADHD symptoms. The deuterated form, DL-erythro Ritalinic Acid-d10, allows for precise tracking in metabolic studies without altering the compound's pharmacological activity.

Pharmacokinetics

Studies have demonstrated that the pharmacokinetic profile of Ritalinic Acid includes rapid absorption and significant distribution throughout the body. The half-life varies depending on individual metabolism but generally ranges from 2 to 4 hours.

Table 1: Pharmacokinetic Parameters of Ritalinic Acid

ParameterValue
AbsorptionRapid
Distribution Volume~2 L/kg
Half-life2 - 4 hours
MetabolismHepatic (CYP2D6)
Elimination RouteRenal

Case Studies

  • Forensic Analysis : A study utilized chiral liquid chromatography-tandem mass spectrometry (LC-MS-MS) to quantify methylphenidate and its major metabolite, Ritalinic Acid, in postmortem blood samples. Results showed that Ritalinic Acid concentrations were significantly higher than those of methylphenidate, indicating its importance as a biomarker in forensic toxicology .
  • Clinical Pharmacology : In a clinical trial assessing the effects of extended-release methylphenidate formulations on ADHD symptoms, researchers found that Ritalinic Acid levels correlated with improvements in attention and inhibition measures among children treated with the medication .
  • Metabolic Studies : Research involving positron emission tomography (PET) demonstrated that oral administration of methylphenidate significantly increased extracellular dopamine levels in the brain, with corresponding increases in Ritalinic Acid concentrations observed in plasma samples .

Analytical Methods

The quantification of DL-erythro Ritalinic Acid-d10 is typically performed using advanced analytical techniques such as:

  • LC-MS/MS : This method provides high sensitivity and specificity for detecting low concentrations of drugs and metabolites in biological matrices.
  • Solid-phase extraction (SPE) : Used for sample preparation to isolate analytes from complex biological fluids.

Table 2: Analytical Techniques for Quantifying Ritalinic Acid

TechniqueDescriptionLimit of Detection
LC-MS/MSHigh sensitivity for drug detection0.5 ng/g
SPEEfficient sample cleanupVaries by matrix
Chiral LCSeparates enantiomers for detailed analysisVaries by method

Eigenschaften

CAS-Nummer

1330166-48-7

Molekularformel

C₁₃H₇D₁₀NO₂

Molekulargewicht

229.34

Synonyme

(αR,2S)-rel-Phenyl-2-piperidineacetic Acid;  (R*,S*)-2-Phenyl-2-(2-piperidyl)acetic Acid-d10; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.